![molecular formula C24H20ClFN2O5S B2890046 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 477711-00-5](/img/structure/B2890046.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
The compound “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole” is a complex organic molecule. It has a molecular formula of CHClFNOS . The average mass of the molecule is 558.064 Da and the monoisotopic mass is 557.155151 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups present. These include a pyrazole ring, a sulfonyl group, and a benzyl group with a fluorine and chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions such as protodeboronation .Scientific Research Applications
Proteomics Research
The compound is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Construction of Bioactive Heterocycles
The compound has been used in the construction of bioactive heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are commonly found in a wide range of products, including pharmaceuticals, dyes, rubber products, and many more.
Synthesis of 3-Benzylsulfanyl Derivatives of 1,2,4-Triazole
The compound has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . These derivatives have potential applications in medicinal chemistry due to their wide range of biological activities.
Preparation of 2-Chloro-6-Fluorobenzylamine
The compound is used in the preparation of 2-chloro-6-fluorobenzylamine . This is a key intermediate in the synthesis of various pharmaceutical compounds.
Inhibitors of Tyrosinase
The compound has been used to identify inhibitors of tyrosinase from Agaricus bisporus . Tyrosinase is an enzyme that is involved in the production of melanin and other pigments from tyrosine by oxidation. Inhibitors of this enzyme have potential applications in the treatment of disorders related to pigmentation.
Molecular Modelling
The compound has been used in molecular modelling studies . These studies are crucial in drug design and other fields of computational biology to simulate and analyze the structures and behaviors of molecules.
Mechanism of Action
Mode of Action
For instance, the benzylic position in the compound could undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound might also participate in Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
Given its potential to undergo various reactions at the benzylic position, it could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be investigated .
properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(3,4-dimethoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O5S/c1-31-23-11-10-18(14-24(23)32-2)34(29,30)28-13-12-22(27-28)16-6-8-17(9-7-16)33-15-19-20(25)4-3-5-21(19)26/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCQAJNMUAEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole |
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